molecular formula C18H19NO4 B14573402 1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene CAS No. 61552-33-8

1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B14573402
CAS No.: 61552-33-8
M. Wt: 313.3 g/mol
InChI Key: DFPBRDQMGSDMRX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene is a chemical compound with the molecular formula C₁₇H₁₇NO₄ It is known for its unique structure, which includes a benzyloxy group, a methoxy group, a methyl group, and a nitroprop-1-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Henry reaction, where benzaldehyde derivatives react with nitroalkanes in the presence of a base to form nitroalkenes . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

The major products formed from these reactions depend on

Properties

CAS No.

61552-33-8

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

1-methoxy-5-methyl-2-(2-nitroprop-1-enyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C18H19NO4/c1-13-9-18(22-3)16(10-14(2)19(20)21)11-17(13)23-12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3

InChI Key

DFPBRDQMGSDMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)C=C(C)[N+](=O)[O-])OC

Origin of Product

United States

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